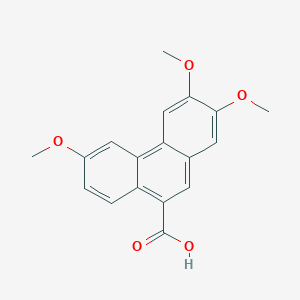
2,3,6-Trimethoxyphenanthrene-9-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6-Trimethoxyphenanthrene-9-carboxylic acid is an organic compound with the molecular formula C18H16O5 and a molecular weight of 312.32 g/mol It is a phenanthrene derivative characterized by three methoxy groups attached to the phenanthrene ring and a carboxylic acid group at the 9th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trimethoxyphenanthrene-9-carboxylic acid typically involves the methoxylation of phenanthrene derivatives followed by carboxylation. One common method includes the use of methanesulfonic acid as a catalyst under reflux conditions . The reaction proceeds through the formation of intermediate compounds, which are then further reacted to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale methoxylation and carboxylation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3,6-Trimethoxyphenanthrene-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products
The major products formed from these reactions include various phenanthrene derivatives with altered functional groups, which can be further utilized in synthetic chemistry and material science.
Scientific Research Applications
2,3,6-Trimethoxyphenanthrene-9-carboxylic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,6-Trimethoxyphenanthrene-9-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes involved in cancer cell proliferation and induce apoptosis (programmed cell death) in cancer cells . The compound’s methoxy groups and carboxylic acid moiety play crucial roles in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dihydroxy-4,9,10-trimethoxyphenanthrene
- 2,5-Dihydroxy-4-methoxyphenanthrene
- 2,5,9-Trihydroxy-4-methoxy-9,10-dihydrophenanthrene
Uniqueness
2,3,6-Trimethoxyphenanthrene-9-carboxylic acid is unique due to its specific substitution pattern on the phenanthrene ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H16O5 |
|---|---|
Molecular Weight |
312.3 g/mol |
IUPAC Name |
2,3,6-trimethoxyphenanthrene-9-carboxylic acid |
InChI |
InChI=1S/C18H16O5/c1-21-11-4-5-12-14(8-11)13-9-17(23-3)16(22-2)7-10(13)6-15(12)18(19)20/h4-9H,1-3H3,(H,19,20) |
InChI Key |
SDTPCRDDXQVACT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C3C=C(C(=CC3=CC(=C2C=C1)C(=O)O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















